

Mass spectrometry fragmentation pattern of 5-Decanol

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Compound of Interest

Compound Name: 5-Decanol

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Mass Spectrometry of 5-Decanol: A Technical Guide

Introduction

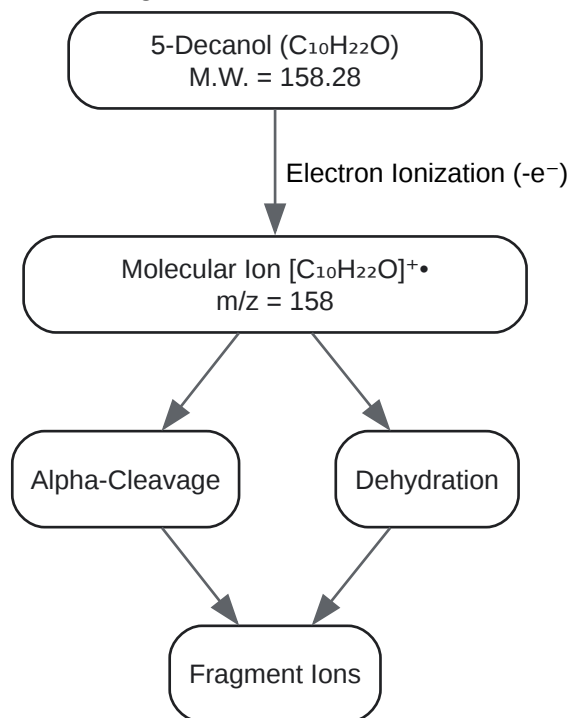
Mass spectrometry is an indispensable analytical technique in chemical analysis, offering profound insights into the molecular weight and structural characteristics of compounds. When subjected to electron ionization (EI), molecules like **5-decanol** undergo predictable fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of **5-decanol** ($C_{10}H_{22}O$, Molecular Weight: 158.28 g/mol), a secondary alcohol. Understanding these fragmentation pathways is crucial for researchers and professionals in drug development and chemical sciences for structural elucidation and compound identification.

The fragmentation of alcohols in a mass spectrometer is primarily governed by two major pathways: alpha-cleavage and dehydration (loss of water).^[1] For secondary alcohols such as **5-decanol**, the molecular ion peak is often very small or entirely absent due to the instability of the parent ion.^[2]

Core Fragmentation Pathways of 5-Decanol

The ionization of **5-decanol** begins with the bombardment of the molecule by high-energy electrons, which dislodges an electron from the oxygen atom, forming a molecular ion ($M^{+\bullet}$) with a mass-to-charge ratio (m/z) of 158.

Overall Fragmentation Scheme of 5-Decanol



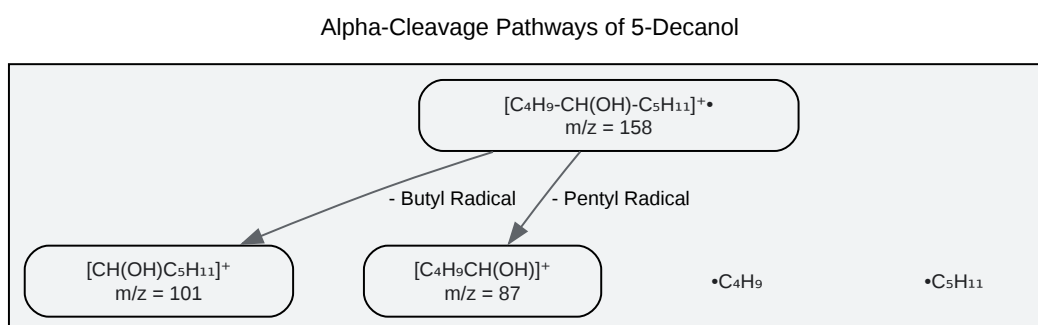
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Caption: Initial ionization and subsequent fragmentation pathways for **5-decanol**.

Alpha-Cleavage

The most significant fragmentation mechanism for alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group. [1] This cleavage is favored because it results in the formation of a resonance-stabilized oxonium ion. In the case of **5-decanol**, the hydroxyl group is on carbon-5, allowing for cleavage on either side.

- Loss of a Butyl Radical ($\bullet\text{C}_4\text{H}_9$): Cleavage between C4 and C5 results in the loss of a butyl radical (mass ≈ 57 amu), leading to the formation of a fragment ion at m/z 101.
- Loss of a Pentyl Radical ($\bullet\text{C}_5\text{H}_{11}$): Cleavage between C5 and C6 results in the loss of a pentyl radical (mass ≈ 71 amu), generating a fragment ion at m/z 87.

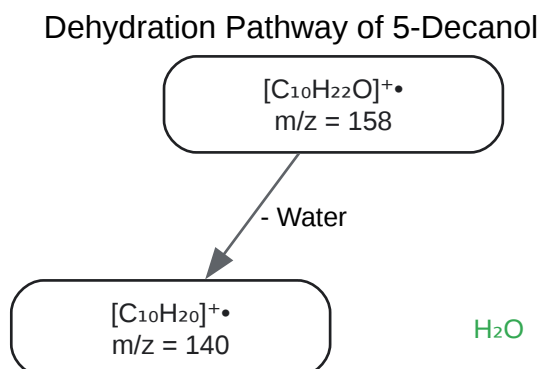


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Caption: Alpha-cleavage of the **5-decanol** molecular ion.

Dehydration

Another common fragmentation pathway for alcohols is the elimination of a water molecule (H_2O , mass = 18 amu) from the molecular ion.^[1] This process, known as dehydration, results in the formation of an alkene radical cation. For **5-decanol**, this produces a fragment ion at m/z 140 ($158 - 18$). This ion can undergo further fragmentation.



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Caption: Elimination of water from the **5-decanol** molecular ion.

Quantitative Data Presentation

The mass spectrum of **5-decanol** is characterized by a series of fragment ions. The molecular ion peak at m/z 158 is typically of very low abundance or absent. The base peak, the most intense peak in the spectrum, is often a smaller, stable carbocation. The table below summarizes the major ions observed in the EI-MS of **5-decanol**, with data referenced from the NIST Mass Spectrometry Data Center.^[3]

m/z	Proposed Ion/Fragment	Fragmentation Pathway	Relative Intensity (%)
158	$[\text{C}_{10}\text{H}_{22}\text{O}]^{+\bullet}$	Molecular Ion	Very Low / Absent
140	$[\text{C}_{10}\text{H}_{20}]^{+\bullet}$	Dehydration: $[\text{M} - \text{H}_2\text{O}]^{+\bullet}$	~ 5
101	$[\text{C}_6\text{H}_{13}\text{O}]^+$	α -Cleavage: $[\text{M} - \text{C}_4\text{H}_9]^+$	~ 10
87	$[\text{C}_5\text{H}_{11}\text{O}]^+$	α -Cleavage: $[\text{M} - \text{C}_5\text{H}_{11}]^+$	~ 25
71	$[\text{C}_5\text{H}_{11}]^+$	Pentyl Cation	~ 60
57	$[\text{C}_4\text{H}_9]^+$	Butyl Cation	~ 90
43	$[\text{C}_3\text{H}_7]^+$	Propyl Cation	100 (Base Peak)

Experimental Protocol: GC-MS Analysis

The following protocol outlines a general procedure for acquiring an electron ionization mass spectrum of **5-decanol** using a gas chromatograph coupled to a mass spectrometer (GC-MS).

1. Sample Preparation

- Prepare a stock solution of 1 mg/mL of **5-decanol** in a volatile organic solvent such as methanol or dichloromethane.
- Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 10-100 µg/mL.

2. GC-MS Instrumentation and Parameters

- Gas Chromatograph (GC)
 - Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 or 100:1 split ratio) to prevent column overloading.

- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
- GC Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is often used for alcohol analysis.^[4] A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
- Oven Temperature Program:
 - Initial temperature: 40-60 °C, hold for 2-4 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 220-240 °C.
 - Final hold: Hold at the final temperature for 5-10 minutes.
- Mass Spectrometer (MS)
 - Ionization Mode: Electron Ionization (EI).^[5]
 - Electron Energy: 70 eV.^[5]
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Scan Range: m/z 35-400.
 - Solvent Delay: A delay of 2-3 minutes is used to prevent the solvent peak from entering the mass spectrometer.

3. Data Acquisition and Analysis

- Inject 1 µL of the prepared sample into the GC-MS system.
- Acquire the data using the parameters specified above.
- The resulting total ion chromatogram (TIC) will show a peak corresponding to **5-decanol**.

- The mass spectrum is obtained from this peak and can be analyzed by identifying the m/z values of the fragment ions and comparing them to known fragmentation patterns and library spectra (e.g., NIST/EPA/NIH Mass Spectral Library).[3]

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